molecular formula C20H17N5O4S B6212405 1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide CAS No. 2731011-19-9

1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B6212405
CAS No.: 2731011-19-9
M. Wt: 423.4
InChI Key:
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Description

1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H17N5O4S and its molecular weight is 423.4. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide' involves the reaction of 4-aminobenzonitrile with furan-2-carbaldehyde to form 1-(4-aminophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and converted to the final product through a series of reactions involving acylation, reduction, and sulfonation.", "Starting Materials": [ "4-aminobenzonitrile", "furan-2-carbaldehyde", "4-aminobenzenesulfonamide", "acetic anhydride", "sodium borohydride", "sulfuric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Reaction of 4-aminobenzonitrile with furan-2-carbaldehyde in the presence of acetic anhydride and sulfuric acid to form 1-(4-aminophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid.", "Step 2: Acylation of the intermediate with acetic anhydride and sodium acetate to form the acylated intermediate.", "Step 3: Reduction of the acylated intermediate with sodium borohydride in the presence of ethanol to form the reduced intermediate.", "Step 4: Sulfonation of the reduced intermediate with sulfuric acid and sodium hydroxide to form the final product, 1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide." ] }

CAS No.

2731011-19-9

Molecular Formula

C20H17N5O4S

Molecular Weight

423.4

Purity

95

Origin of Product

United States

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